5-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline 5-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
Brand Name: Vulcanchem
CAS No.: 1368157-99-6
VCID: VC4570708
InChI: InChI=1S/C13H19NO/c1-9-8-13(2,3)14-10-6-5-7-11(15-4)12(9)10/h5-7,9,14H,8H2,1-4H3
SMILES: CC1CC(NC2=C1C(=CC=C2)OC)(C)C
Molecular Formula: C13H19NO
Molecular Weight: 205.301

5-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

CAS No.: 1368157-99-6

Cat. No.: VC4570708

Molecular Formula: C13H19NO

Molecular Weight: 205.301

* For research use only. Not for human or veterinary use.

5-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline - 1368157-99-6

Specification

CAS No. 1368157-99-6
Molecular Formula C13H19NO
Molecular Weight 205.301
IUPAC Name 5-methoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline
Standard InChI InChI=1S/C13H19NO/c1-9-8-13(2,3)14-10-6-5-7-11(15-4)12(9)10/h5-7,9,14H,8H2,1-4H3
Standard InChI Key NLHNXYKKJHCVSX-UHFFFAOYSA-N
SMILES CC1CC(NC2=C1C(=CC=C2)OC)(C)C

Introduction

Structural Features and Molecular Properties

The compound features a tetrahydroquinoline backbone with a methoxy group at the 5-position and three methyl groups at the 2,2,4-positions. This substitution pattern enhances steric hindrance and electronic effects, influencing its reactivity and interactions with biological targets . Key molecular properties include:

PropertyValue
Molecular FormulaC₁₃H₁₉NO
Molecular Weight205.30 g/mol
SMILESCC1CC(NC2=C1C(=CC=C2)OC)(C)C
InChIKeyNLHNXYKKJHCVSX-UHFFFAOYSA-N
Boiling PointNot reported
Melting PointNot reported

The methoxy group contributes to hydrogen-bonding potential, while the methyl groups enhance lipophilicity, a critical factor in blood-brain barrier penetration . Computational studies predict a collision cross-section (CCS) of 147.4 Ų for the [M+H]+ ion, suggesting moderate polarity .

ParameterFindings
Acute Oral Toxicity (Rat)LD₅₀ > 1,150 µmol/kg
Dermal Absorption~80% absorption in 24 hours
CarcinogenicityRenal tubule adenomas in male rats
MutagenicityNegative in Ames test

Handling precautions include using personal protective equipment (PPE) and avoiding inhalation or skin contact .

Industrial and Research Applications

Material Science

  • Rubber Additives: Tetrahydroquinolines act as anti-ozonants, preventing polymer degradation.

  • Fluorescent Probes: Methoxy-substituted analogs are used in bioimaging due to their Stokes shifts.

Pharmaceutical Development

  • Lead Compound Optimization: Modifications at the 5-methoxy and 2,2,4-methyl positions are explored to enhance bioavailability .

Comparative Analysis with Analogous Compounds

CompoundStructureKey DifferencesBioactivity
6-Methoxy-2,2,4-trimethyl-THQMethoxy at C6Enhanced antimicrobial activityMIC: 8 µg/mL (S. aureus)
2,2,4-Trimethyl-THQNo methoxy groupHigher lipophilicityRenal toxicity
5-Ethoxy-2,2,4-trimethyl-THQEthoxy at C5Reduced metabolic stabilityNot reported

Future Research Directions

  • Synthetic Optimization: Developing stereoselective routes for large-scale production .

  • In Vivo Toxicology Studies: Assessing chronic exposure risks and organ-specific toxicity .

  • Mechanistic Studies: Elucidating interactions with neurological targets like MAO-B .

  • Formulation Development: Enhancing solubility via salt formation or nanoencapsulation.

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